

6-Methoxypyridine-3-carbothioamide: An Emerging Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbothioamide

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A comprehensive review of available scientific literature indicates that **6-Methoxypyridine-3-carbothioamide** is a chemical entity with recognized potential in medicinal chemistry, primarily as a structural motif within more complex therapeutic agents. While in-depth studies focusing solely on this compound are limited, its constituent parts—the methoxypyridine core and the carbothioamide functional group—are integral to several classes of biologically active molecules, suggesting its value as a building block in the development of novel therapeutics.

Core Chemical and Physical Properties

6-Methoxypyridine-3-carbothioamide is an aromatic ether with the chemical formula $C_7H_8N_2OS$ and a molecular weight of approximately 168.22 g/mol.[1] Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry known for its presence in numerous clinically approved drugs.[2] The molecule is further functionalized with a methoxy group and a carbothioamide group, which are key to its potential biological interactions.[2]

Property	Value	Source
IUPAC Name	6-methoxypyridine-3-carbothioamide	PubChem[1]
Molecular Formula	C ₇ H ₈ N ₂ OS	PubChem[1]
Molecular Weight	168.22 g/mol	PubChem[1]
CAS Number	175277-49-3	PubChem[1]

Potential Therapeutic Applications and Biological Activity

Direct therapeutic applications of **6-Methoxypyridine-3-carbothioamide** are not extensively documented in current literature. However, the compound's structural analogues and derivatives have shown promise in several therapeutic areas.

Antimycobacterial Activity

The 6-methoxypyridine moiety has been incorporated into more complex heterocyclic structures, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, to explore treatments for *Mycobacterium tuberculosis*. In one study, a derivative containing the 6-methoxypyridine group demonstrated significant activity, with a 90% inhibitory concentration (IC₉₀) of 1.4 µM against the wild-type strain.[3] This suggests that the methoxypyridine fragment contributes favorably to the compound's antimycobacterial properties.[3]

Anticancer Potential

The broader families of pyridine and carbothioamide derivatives are well-represented in anticancer research.

- **Enzyme Inhibition:** Structurally related pyridine-3-carbonitriles are key precursors in the synthesis of compounds with a range of pharmacological activities, including anticancer effects.[2][4] The carbothioamide functional group, in particular, has been investigated for its role in inhibiting key cancer-related enzymes. Molecules containing this group have been studied as potential allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and as inhibitors of ribonucleotide reductase (RR).[2][5][6] For example, 2,2'-

Bipyridyl-6-carbothioamide has demonstrated antitumor activity by inhibiting the R2 subunit of ribonucleotide reductase through iron chelation.[5][6]

- PI3K/mTOR Inhibition: In the context of more complex structures, sulfonamide methoxypyridine derivatives have been designed and synthesized as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth and survival.[7]

General Enzyme Inhibition

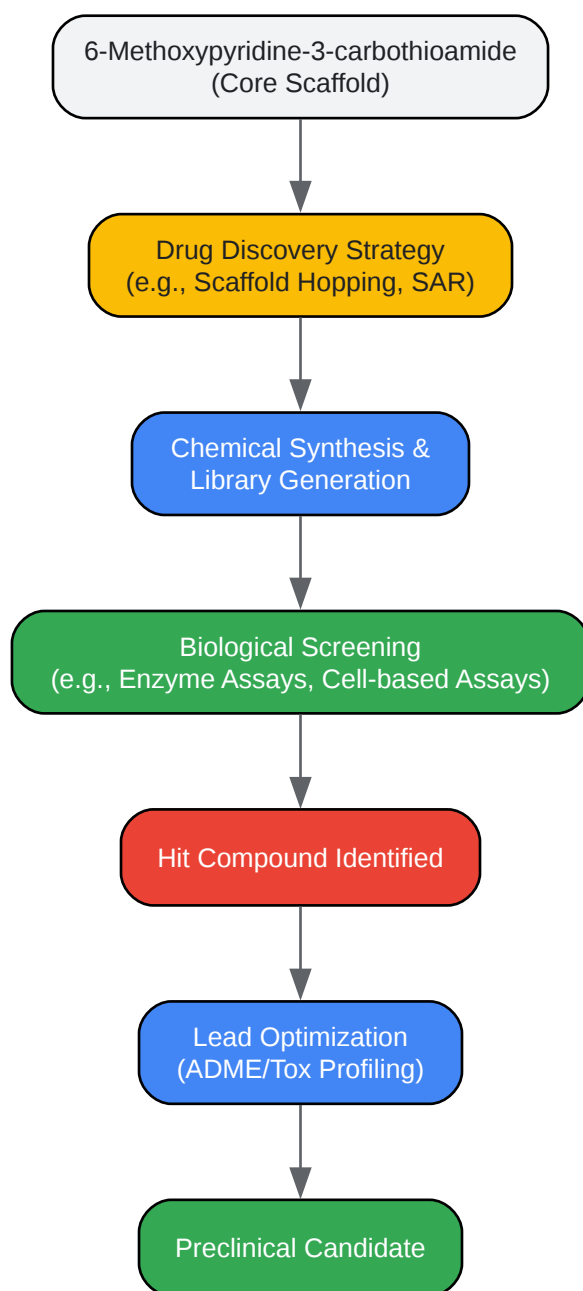
Beyond cancer, carbothioamide derivatives have been explored as inhibitors for other enzyme classes, including carbonic anhydrase and 15-lipoxygenase, indicating a broad potential for this functional group in modulating biological processes.[8]

Synthesis and Methodologies

While a specific, detailed protocol for the synthesis of **6-Methoxypyridine-3-carbothioamide** is not readily available in the surveyed literature, general synthetic routes for its precursors and related structures have been described. The synthesis of the precursor 6-Methoxypyridine-3-carboxylic acid can be achieved by heating 6-chloropyridine-3-carboxylic acid with a methanolic sodium methylate solution under reflux.[9] The conversion of a carboxylic acid or its corresponding nitrile to a carbothioamide is a standard transformation in organic synthesis, often involving reagents like Lawesson's reagent or phosphorus pentasulfide.

Logical Workflow: From Scaffold to Potential Drug Candidate

The utility of **6-Methoxypyridine-3-carbothioamide** is best understood as a starting point or fragment in a larger drug discovery workflow. Researchers can leverage its core structure to build more complex molecules with enhanced potency and specificity.



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Caption: Drug discovery workflow starting from a core chemical scaffold.

Conclusion

6-Methoxypyridine-3-carbothioamide represents a valuable chemical scaffold for the development of new therapeutic agents. Although data on the compound itself is sparse, extensive research into its constituent moieties confirms their importance in establishing

biological activity against a range of targets, including those relevant to infectious diseases and oncology. Future research efforts may focus on using this compound as a foundational element for creating libraries of more complex derivatives to fully explore its therapeutic potential through systematic structure-activity relationship (SAR) studies.

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